molecular formula C12H12BrF13 B14276907 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane CAS No. 125426-34-8

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane

Cat. No.: B14276907
CAS No.: 125426-34-8
M. Wt: 483.11 g/mol
InChI Key: NEIKWHFTYRPVOG-UHFFFAOYSA-N
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Description

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane is a highly fluorinated organic compound. It is characterized by the presence of bromine and multiple fluorine atoms, making it a unique and interesting molecule for various scientific applications. The compound’s structure includes a decane backbone with bromine and trifluoromethyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of a precursor compound, followed by the introduction of fluorine atoms through various fluorination techniques. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

    Addition Reactions: The presence of multiple fluorine atoms can influence the compound’s reactivity in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence various pathways and processes, depending on the specific application. The compound’s high fluorine content contributes to its stability and reactivity, making it a valuable tool in various scientific fields.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3,4,5-tetrafluorobenzene: Another fluorinated compound with bromine and multiple fluorine atoms.

    1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: A similar compound with a different carbon backbone and fluorine arrangement.

Uniqueness

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane is unique due to its specific arrangement of bromine and fluorine atoms on a decane backbone. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

125426-34-8

Molecular Formula

C12H12BrF13

Molecular Weight

483.11 g/mol

IUPAC Name

6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)decane

InChI

InChI=1S/C12H12BrF13/c1-2-3-4-6(13)5-7(10(18,19)20,11(21,22)23)8(14,15)9(16,17)12(24,25)26/h6H,2-5H2,1H3

InChI Key

NEIKWHFTYRPVOG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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